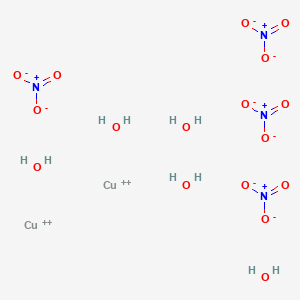

Copper II nitrate hemipentahydrate

Descripción general

Descripción

Copper(II) nitrate hemipentahydrate is a copper salt of nitric acid, typically encountered as a blue or green solid. It is a significant reagent in various chemical reactions and has been extensively studied for its properties and applications in organic synthesis, coordination chemistry, and materials science.

Synthesis Analysis

The synthesis of copper(II) nitrate complexes can be achieved through various methods. For instance, a copper(II) complex with a histidine-derived ligand was synthesized and characterized, revealing a diphenolato-bridged dicopper(II) core . Another study reported the self-assembly of copper(II) nitrate with 1,2-bis(4-pyridyl)ethyne to form a chiral network with pseudo-square planar metal centers . Additionally, copper(II) nitrate has been used to synthesize a variety of complexes, such as those with 1,3-dimethylpteridine-2,4(1H,3H)-dione , 1,5-bis(quinoline-8'-yl)-1,5-dithiapentane , and 6-aminouracil derivatives .

Molecular Structure Analysis

The molecular structures of copper(II) nitrate complexes are diverse and can range from mononuclear to polynuclear arrangements. Single-crystal X-ray diffraction studies have revealed structures such as an elongated octahedral coordination in a metal-pteridine complex , a square-pyramidal coordination in a mixed complex with 6-aminouracil derivatives , and a distorted trigonal bipyramidal arrangement in complexes with the 2-acetamido-N-(4-methyl-2-thiazolyl) ligand .

Chemical Reactions Analysis

Copper(II) nitrate is involved in various chemical reactions. It can act as a nitration reagent, oxidant, catalyst, or promoter, and Lewis acid in organic synthesis . For example, a copper(II)-nitrosyl complex reacts with hydrogen peroxide to form a peroxynitrite intermediate, which can undergo phenol ring nitration . Copper(II) nitrate is also used in the synthesis of coordination compounds, where it can form hydrogen-bonded metal-pteridine complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) nitrate complexes are influenced by their molecular structure and the nature of their ligands. For instance, the magnetic properties of these complexes can range from weak antiferromagnetic to ferromagnetic interactions, as observed in succinato-bridged copper(II) complexes . The thermal stability, spectral properties, and solubility of these complexes can also vary significantly, as demonstrated by the diverse range of complexes synthesized using copper(II) nitrate [3, 5, 6, 7, 8, 10].

Aplicaciones Científicas De Investigación

Catalytic Oxidative Coupling

- Application Summary : Copper (II) nitrate hemi(pentahydrate) is used for the catalytic oxidative coupling of 2,6-dimethylphenol . This process produces a polymer which is an important engineering material .

- Results or Outcomes : The outcome of this application is the production of a polymer from 2,6-dimethylphenol . This polymer is an important engineering material .

Textile Industry

- Application Summary : Solutions of Copper (II) nitrate hemi(pentahydrate) are used in the textile industry .

- Results or Outcomes : The outcome of this application is not specified in the sources .

Metal Polishing

- Application Summary : Copper (II) nitrate hemi(pentahydrate) is used as a polishing agent for other metals .

- Results or Outcomes : The outcome of this application is the polishing of various metals .

Education

Safety And Hazards

Copper II nitrate hemipentahydrate is considered hazardous. It may intensify fire as it is a strong oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life . Therefore, it should be handled with appropriate personal protective equipment and disposed of in accordance with local regulations .

Propiedades

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper II nitrate hemipentahydrate | |

CAS RN |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)